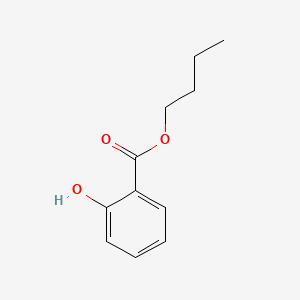
Butyl salicylate
概要
説明
Butyl salicylate (C11H14O3) is an ester of salicylic acid, which is an aromatic compound found in many plants and essential oils. It is an organic compound used in the production of fragrances, flavors, and preservatives. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals. This compound is a colorless to pale yellow liquid with a sweet, floral, and fruity aroma.
科学的研究の応用
Cosmetic Products and Carcinogens
Butyl salicylate, among other substances, is found in modern cosmetic products. A study highlights the presence of certain carcinogens in cosmetics, including butylated hydroxytoluene (BHT), which is used as an antioxidant in creams and meals. This study underscores the importance of understanding the constituents of cosmetic products and their application to avoid harmful health consequences (Полковенко, 2015).
Skin Penetration Studies
This compound's skin penetration has been a subject of research. In one study involving hairless rats, the penetration of topically applied this compound was investigated. The research showed rapid and differentiated percutaneous absorption of this compound, highlighting its significance in dermatological applications (Simonsen et al., 2002).
Anti-Infective Properties
This compound has been studied for its potential anti-infective properties. A study exploring microbiota-derived short-chain fatty acid (SCFA) acylation of bacterial virulence factors found that butyryl-salicylic acid, an analog of this compound, showed improved anti-infective activity against bacterial pathogens. This research suggests the potential of this compound derivatives in developing new anti-infective agents (Yang et al., 2020).
Synthesis Catalysis
The synthesis of this compound using different catalysts has been a topic of research. For instance, one study demonstrated the effective synthesis of this compound using sodium bisulfate as a catalyst, optimizing the conditions to improve yield. This research provides insights into the manufacturing process of this compound (Wu Chun-ya, 2015).
作用機序
Target of Action
Butyl salicylate, also known as Butyl 2-hydroxybenzoate, is a derivative of salicylic acid . Its primary targets are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes .
Mode of Action
This compound interacts with its targets by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The anti-inflammatory activity of salicylates, including this compound, is attributed to this mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins and thromboxanes, which are key mediators of inflammation . This action can affect various downstream effects, including the regulation of inflammation and pain perception .
Pharmacokinetics
It’s known that salicylates, in general, are well absorbed in the gastrointestinal tract . They are widely distributed throughout the body and are metabolized primarily in the liver . The metabolites are then excreted in the urine . These properties can impact the bioavailability of this compound, although specific details for this compound are currently lacking.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins and thromboxanes, this compound can decrease inflammation and alleviate pain . In addition, this compound has shown potential anti-proliferative activity against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is commonly used in sunscreens, where it acts as a UV filter . The presence of other ingredients in the formulation can affect its uv absorption capacity . Furthermore, the pH, temperature, and other factors of the application environment can potentially influence the stability and efficacy of this compound .
Safety and Hazards
Butyl salicylate can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Research on Butyl salicylate and its derivatives is ongoing. For instance, a study found that the zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells . This suggests potential future applications of this compound and its derivatives in medical and pharmaceutical fields.
生化学分析
Biochemical Properties
Butyl salicylate has been shown to interact with various biomolecules. For instance, it has been found to have inhibitory activity on the proliferation of cervical cancer HeLa cells . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in cell proliferation .
Cellular Effects
This compound has been shown to have effects on various types of cells. In particular, it has been found to have anti-proliferative activity on cervical cancer HeLa cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-proliferative activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its stability and the observed effects on cellular function, it is likely that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its observed anti-proliferative activity, it is possible that this compound may have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Given its chemical structure, it is likely that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its lipophilic nature, it is likely that this compound may be directed to specific compartments or organelles based on its physicochemical properties .
特性
IUPAC Name |
butyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUWSBGVPBWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062153 | |
| Record name | Butyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
271.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.070-1.080 | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2052-14-4, 1322-01-6 | |
| Record name | Butyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, hydroxy-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPR9LM8VZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyl salicylate?
A1: this compound has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. []
Q2: What are common methods for synthesizing this compound?
A2: this compound is typically synthesized via esterification of salicylic acid with n-butanol. This reaction can be catalyzed by various agents, including:
- Strong acids like sulfuric acid []
- Solid superacids like SO42-/Fe2O3-TiO2 []
- Solid acid catalysts like ZrO2, Mo(VI)/ZrO2, and Pt-SO42-/ZrO2 coated on cordierite honeycombs []
- Mixed SiZr pillared rectorite solid acid []
- Sodium bisulfate []
- Boric acid []
Q3: How does the choice of catalyst influence the synthesis of this compound?
A3: Different catalysts offer varying degrees of activity, selectivity, and reusability, impacting the reaction yield and environmental footprint. For instance, solid acid catalysts coated on cordierite honeycombs have demonstrated high activity and reusability in this compound synthesis. []
Q4: Can microwave irradiation be used in this compound synthesis?
A4: Yes, microwave irradiation, coupled with a catalyst like tetrabutylammonium bromide, can significantly accelerate the synthesis of this compound compared to conventional heating methods. []
Q5: What are the primary applications of this compound?
A5: this compound is mainly used as a fragrance ingredient due to its pleasant, sweet, floral odor. It finds applications in perfumes, cosmetics, and various household products. []
Q6: How does the structure of this compound contribute to its fragrance?
A6: The presence of the ester group (-COO-) in this compound is crucial for its aroma. Esters are generally associated with fruity and floral scents.
Q7: Does this compound exhibit any biological activity?
A7: While primarily known for its fragrance, some studies suggest that this compound and its derivatives may possess antipruritic properties. Topical application of diethylamine salicylate and salicylamide, both exhibiting slow skin absorption like this compound, demonstrated a reduction in serotonin-induced scratching in rats. []
Q8: Can this compound penetrate the skin?
A8: Yes, this compound can penetrate the skin, although its penetration rate is lower compared to other salicylates like salicylic acid. This is likely due to its higher lipophilicity. []
Q9: How does this compound interact with biological membranes?
A9: As a lipophilic compound, this compound likely partitions into the lipid bilayer of cell membranes. Its exact interactions and potential effects on membrane properties require further investigation.
Q10: Have computational methods been applied to study this compound?
A10: Yes, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on alkyl salicylates, including this compound, to understand the relationship between their structure and cytotoxicity against cancer cells. []
Q11: What structural features influence the activity of alkyl salicylates according to QSAR studies?
A11: QSAR models suggest that the lipophilicity (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (AM1_LUMO) play a role in the cytotoxicity of alkyl salicylates against breast cancer cells. []
Q12: Is this compound stable under various conditions?
A12: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Specific studies on its stability profile under various conditions are limited in the provided research.
Q13: What are the safety considerations associated with this compound?
A13: While generally considered safe for its intended use as a fragrance ingredient, potential allergic reactions or skin irritations cannot be ruled out. [] Further research may be needed to comprehensively assess its safety profile, especially with prolonged or high-concentration exposure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)



![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)
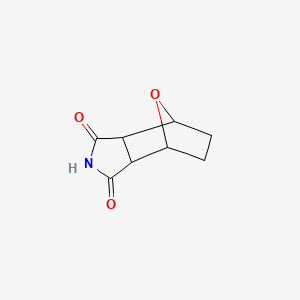

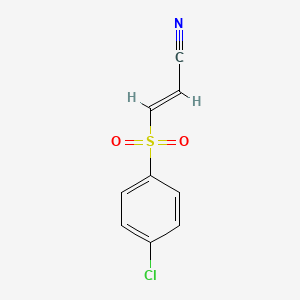
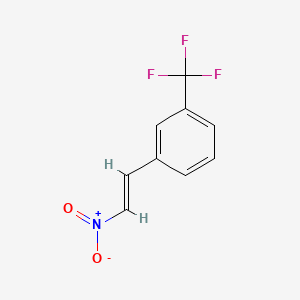
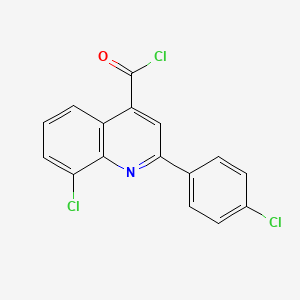
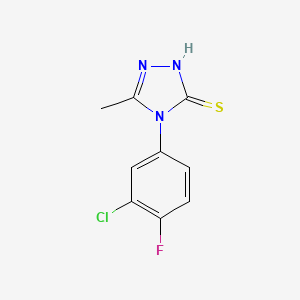

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)

